3-Amino-8-bromophenanthridin-6(5h)-one
Description
3-Amino-8-bromophenanthridin-6(5H)-one (CAS: 26844-82-6) is a phenanthridinone derivative characterized by an amino (-NH₂) group at position 3 and a bromine atom at position 8 on its heterocyclic core. The molecular formula is inferred as C₁₃H₉BrN₂O (molecular weight: 309.13 g/mol), based on the phenanthridinone scaffold (C₁₃H₉NO) with substituents replacing hydrogen atoms. Phenanthridinones are known for their bioactivity, particularly in anticancer and antimicrobial contexts, though specific data for this compound remains underexplored .
Synthesis of such derivatives often employs palladium-catalyzed cross-coupling reactions, as demonstrated in related compounds (e.g., 3-chloro-8-methoxy derivatives synthesized via aryl amidation, yielding 30% under optimized conditions) . The bromo substituent’s electron-withdrawing nature may influence reactivity in such syntheses.
Properties
CAS No. |
26844-82-6 |
|---|---|
Molecular Formula |
C13H9BrN2O |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
3-amino-8-bromo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9BrN2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,15H2,(H,16,17) |
InChI Key |
HHMHUHJCNBXIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include halogenated and aminated phenanthridinones, as well as heterocyclic derivatives like naphthyridinones. Below is a comparative analysis:
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